![molecular formula C24H22N4O3S B2974697 2-(2,5-dimethylbenzyl)-4-(2-methoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione CAS No. 1359325-52-2](/img/structure/B2974697.png)
2-(2,5-dimethylbenzyl)-4-(2-methoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione
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Description
2-(2,5-dimethylbenzyl)-4-(2-methoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione is a useful research compound. Its molecular formula is C24H22N4O3S and its molecular weight is 446.53. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activities
Research on related thieno and furopyrimidine derivatives has shown promising antimicrobial activities. Compounds synthesized from initial treatments involving amino derivatives and various aldehydes demonstrated effectiveness against a range of microbial strains. These findings suggest potential for developing new antimicrobial agents from similar chemical frameworks (Hossain & Bhuiyan, 2009).
Synthetic Methodologies
The synthesis of fused heterocycles incorporating trifluoromethyl moiety and other complex structures through microwave-assisted and catalyst-free methods has been explored. These studies highlight efficient routes to generate various heterocyclic compounds that could serve as key intermediates for pharmaceuticals and materials science applications (Shaaban, 2008), (Karami, Farahi, & Banaki, 2015).
Nonlinear Optical Properties
Investigations into the nonlinear optical properties of novel compounds, including styryl dyes and other derivatives, have identified significant potential for application in optical materials and devices. The third-order nonlinear optical properties, in particular, suggest these compounds may be useful in developing new materials for optical power limiting and other photonics applications (Shettigar et al., 2009).
Antitumor Activities
Several studies have focused on the synthesis and evaluation of novel derivatives for their antitumor activities. Compounds exhibiting inhibition of specific receptors or enzymes associated with cancer cell proliferation highlight the therapeutic potential of these chemical structures in oncology (Fan et al., 2017), (Ye et al., 2015).
Supramolecular Assemblies
The exploration of novel pyrimidine derivatives for the formation of hydrogen-bonded supramolecular assemblies provides insights into the design of new materials with potential applications in molecular recognition, sensing, and catalysis (Fonari et al., 2004).
properties
IUPAC Name |
11-[(2,5-dimethylphenyl)methyl]-8-[(2-methoxyphenyl)methyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-7,12-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3S/c1-15-8-9-16(2)18(12-15)14-27-24(30)28-19-10-11-32-21(19)22(29)26(23(28)25-27)13-17-6-4-5-7-20(17)31-3/h4-12H,13-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCDQGIQBHSISNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C(=O)N3C4=C(C(=O)N(C3=N2)CC5=CC=CC=C5OC)SC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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